molecular formula C30H29NO4S B13378267 ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

Cat. No.: B13378267
M. Wt: 499.6 g/mol
InChI Key: OFMSTBFQJDJJNE-MPXGMWJOSA-N
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Description

Ethyl 2-(4-ethylanilino)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes aromatic rings, an ester group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-ethylanilino)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced through a condensation reaction with an aldehyde.

    Attachment of the Anilino Group: The anilino group can be attached through a nucleophilic substitution reaction.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethylanilino)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(4-ethylanilino)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It can be used as a precursor in the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent or in drug development.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-(4-ethylanilino)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 2-(4-ethylanilino)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with similar compounds such as:

    Ethyl 5-[2-(benzyloxy)benzylidene]-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Similar structure but different substituents.

    Ethyl 2-{[((2E)-2-{4-[(3-methylbenzoyl)oxy]benzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Contains a hydrazino group and a benzothiophene ring.

Biological Activity

Ethyl (5Z)-2-(4-ethylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

  • Molecular Formula : C29H27NO4S
  • Molecular Weight : 485.6 g/mol
  • IUPAC Name : Ethyl (5Z)-4-hydroxy-2-(4-methylphenyl)imino-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]thiophene-3-carboxylate

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : The thiophene core is synthesized through reactions involving appropriate starting materials.
  • Introduction of the Benzylidene Group : This step involves reacting the thiophene derivative with a benzylidene compound, often using a base as a catalyst.
  • Esterification : The final step involves esterifying the carboxylic acid group with ethanol to yield the ethyl ester.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding of the compound to these targets can modulate various biological pathways, leading to diverse effects such as:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties by inhibiting bacterial growth through interference with essential metabolic pathways.

Antimicrobial Studies

A study conducted on related compounds indicated that modifications in the molecular structure could enhance their antimicrobial efficacy. For instance, compounds with similar thiophene structures showed significant activity against Mycobacterium tuberculosis and other pathogens.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AM. tuberculosis0.5 µg/mL
Compound BStaphylococcus aureus1.0 µg/mL

Cytotoxicity Assays

In vitro cytotoxicity assays have been performed to evaluate the safety profile of this compound. These assays indicated that while the compound exhibits promising biological activity, it also necessitates careful evaluation regarding its cytotoxic effects on human cells.

Cell LineIC50 (µM)
HeLa15
MCF720

Case Studies

  • Study on Antitubercular Activity : A recent study focused on the optimization of novel inhibitors for polyketide synthase in M. tuberculosis. Compounds structurally related to this compound demonstrated sub-micromolar IC50 values, suggesting potential as therapeutic agents against tuberculosis .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound may interact with specific enzymes involved in critical metabolic pathways, leading to altered cellular responses and potential therapeutic benefits .

Properties

Molecular Formula

C30H29NO4S

Molecular Weight

499.6 g/mol

IUPAC Name

ethyl (5Z)-2-(4-ethylphenyl)imino-4-hydroxy-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C30H29NO4S/c1-4-21-9-13-24(14-10-21)31-29-27(30(33)34-5-2)28(32)26(36-29)18-22-11-15-25(16-12-22)35-19-23-8-6-7-20(3)17-23/h6-18,32H,4-5,19H2,1-3H3/b26-18-,31-29?

InChI Key

OFMSTBFQJDJJNE-MPXGMWJOSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC=C(C=C3)OCC4=CC=CC(=C4)C)/S2)O)C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC=C(C=C3)OCC4=CC=CC(=C4)C)S2)O)C(=O)OCC

Origin of Product

United States

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